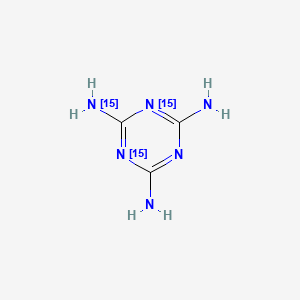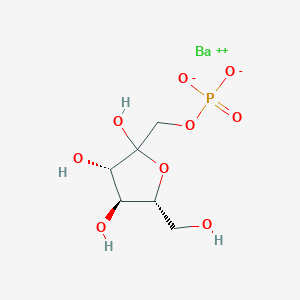
D-Fructose 1-phosphate barium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : D-Fructose 1-phosphate barium salt can be synthesized by reacting D-fructose with barium phosphate under controlled conditions . The reaction typically involves the use of aqueous solutions and may require heating to facilitate the reaction .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : D-Fructose 1-phosphate barium salt undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of D-fructose 1,6-bisphosphate .
Scientific Research Applications
Chemistry: : In chemistry, D-Fructose 1-phosphate barium salt is used as a reagent in various biochemical assays and studies .
Biology: : In biological research, it serves as an effector of the metabolic regulator Cra in Pseudomonas putida and an inhibitor of translation of SugR in Corynebacterium glutamicum .
Medicine: : While not directly used as a therapeutic agent, this compound is involved in studies related to metabolic pathways and enzyme regulation .
Industry: : Industrial applications include its use in the synthesis of other biochemical compounds and as a standard in analytical chemistry .
Mechanism of Action
Mechanism: : D-Fructose 1-phosphate barium salt exerts its effects by interacting with specific metabolic regulators and enzymes .
Molecular Targets and Pathways: : It targets the Cra protein in Pseudomonas putida, influencing carbon flux through metabolic pathways . Additionally, it inhibits the translation of SugR, a transcriptional repressor in Corynebacterium glutamicum, thereby affecting gene expression .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include D-Fructose 1-phosphate sodium salt and D-Fructose 1,6-bisphosphate .
Uniqueness: : D-Fructose 1-phosphate barium salt is unique due to its specific interactions with metabolic regulators and its use in specialized biochemical applications . Unlike its sodium salt counterpart, the barium salt form has distinct solubility and reactivity properties .
Properties
Molecular Formula |
C6H11BaO9P |
|---|---|
Molecular Weight |
395.45 g/mol |
IUPAC Name |
barium(2+);[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2/t3-,4-,5+,6?;/m1./s1 |
InChI Key |
FFIAPLNALYDYQK-WYVTXLGVSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Canonical SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



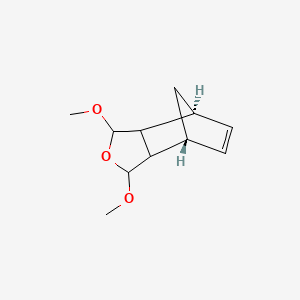
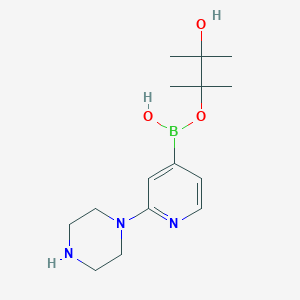
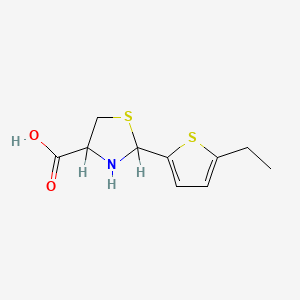
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13824582.png)
![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)

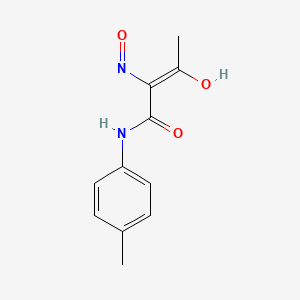
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
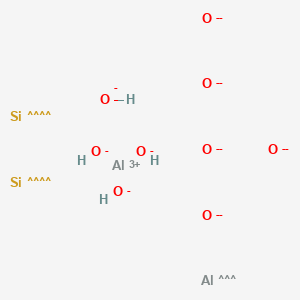
![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)
